1-Ethoxy-3-(propanoylamino)urea
Description
1-Ethoxy-3-(propanoylamino)urea is a urea derivative characterized by an ethoxy group at the 1-position and a propanoylamino (propionylamino) substituent at the 3-position. Urea derivatives are widely studied for their versatility in pharmaceuticals, agrochemicals, and polymer chemistry due to their hydrogen-bonding capacity and structural tunability. The ethoxy group may enhance solubility in organic solvents, while the propanoylamino moiety could influence intermolecular interactions, stability, or bioactivity .
Properties
CAS No. |
135280-72-7 |
|---|---|
Molecular Formula |
C6H13N3O3 |
Molecular Weight |
175.19 g/mol |
IUPAC Name |
1-ethoxy-3-(propanoylamino)urea |
InChI |
InChI=1S/C6H13N3O3/c1-3-5(10)7-8-6(11)9-12-4-2/h3-4H2,1-2H3,(H,7,10)(H2,8,9,11) |
InChI Key |
PHBNVKLHBGBNLT-UHFFFAOYSA-N |
SMILES |
CCC(=O)NNC(=O)NOCC |
Canonical SMILES |
CCC(=O)NNC(=O)NOCC |
Synonyms |
Propanoic acid, 2-[(ethoxyamino)carbonyl]hydrazide |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The table below compares 1-Ethoxy-3-(propanoylamino)urea with three related compounds:
Key Observations:
- Substituent Impact on Solubility: The ethoxy group in 1-Ethoxy-3-(propanoylamino)urea likely improves organic-phase solubility compared to the polar pyrrolidinyl group in 1-Phenyl-3-(3-pyrrolidinyl)urea . However, it is less lipophilic than 1-(2-Ethoxyethyl)-3-(1-naphthyl)urea, which contains a bulky naphthyl group .
- Stability: The propanoylamino group in the target compound may confer hydrolytic stability relative to the ester-linked propanoylamino in the Baccatin III propyl analog .
- Synthetic Complexity : Synthesis of 1-(2-Ethoxyethyl)-3-(1-naphthyl)urea may require multi-step functionalization due to its ethoxyethyl and naphthyl groups, whereas the target compound’s simpler substituents could streamline production .
Physicochemical Properties
- Functional Group Reactivity: The propanoylamino group’s amide bond may resist hydrolysis better than ester-linked groups (e.g., in the propyl analog) but could still participate in hydrogen bonding, enhancing crystallinity or intermolecular interactions .
Pharmacological and Industrial Relevance
- Drug Intermediates: Both 1-Ethoxy-3-(propanoylamino)urea and 1-Phenyl-3-(3-pyrrolidinyl)urea serve as intermediates in active pharmaceutical ingredient (API) synthesis, though their differing substituents tailor them to distinct drug scaffolds .
- Agrochemical Potential: The ethoxy group’s solubility profile may make the target compound suitable for formulations requiring moderate polarity, contrasting with the highly lipophilic 1-(2-Ethoxyethyl)-3-(1-naphthyl)urea .
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